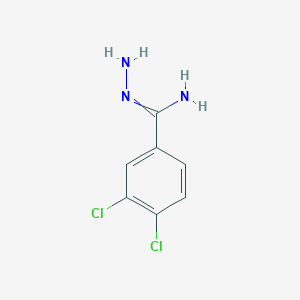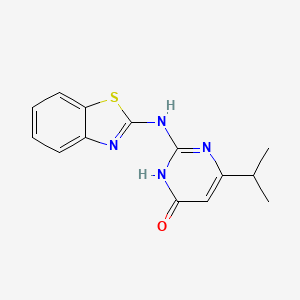
PI3K/mTOR Inhibitor-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PI3K/mTOR Inhibitor-11 is a dual inhibitor targeting both phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These enzymes are crucial components of the PI3K/AKT/mTOR signaling pathway, which regulates various cellular processes such as growth, proliferation, and survival. Dysregulation of this pathway is often associated with cancer and other diseases, making this compound a promising candidate for therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PI3K/mTOR Inhibitor-11 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. For instance, one method involves the hydrolysis of a quinoline derivative followed by coupling with an amine to form the final product . Reaction conditions often include the use of organic solvents, bases like sodium hydroxide, and coupling agents such as ethyl chloroformate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: PI3K/mTOR Inhibitor-11 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce side effects .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products: The major products formed from these reactions are often derivatives of this compound with enhanced pharmacological properties. These derivatives are further tested for their efficacy and safety in preclinical and clinical studies .
Aplicaciones Científicas De Investigación
PI3K/mTOR Inhibitor-11 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
PI3K/mTOR Inhibitor-11 exerts its effects by inhibiting the activity of both PI3K and mTOR enzymes. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation, increased apoptosis, and decreased tumor growth . The compound specifically targets the catalytic subunits of PI3K and mTOR, preventing their phosphorylation and subsequent activation of downstream effectors .
Comparación Con Compuestos Similares
PI3K/mTOR Inhibitor-11 is unique in its dual inhibition of both PI3K and mTOR, which sets it apart from other inhibitors that target only one of these enzymes. Similar compounds include:
KTC1101: A novel pan-PI3K inhibitor that also targets the tumor microenvironment.
PF-04691502: An ATP-competitive PI3K/mTOR dual inhibitor with potent anticancer activity.
GDC-0077: A PI3Kα isoform-specific inhibitor currently undergoing clinical trials.
These compounds share similar mechanisms of action but differ in their specificity, potency, and clinical applications .
Propiedades
Fórmula molecular |
C27H21N7 |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
2-methyl-2-[5-[2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-5-yl)imidazo[4,5-c]quinolin-1-yl]pyridin-2-yl]propanenitrile |
InChI |
InChI=1S/C27H21N7/c1-16-33-23-14-30-22-6-4-17(19-10-18-8-9-29-26(18)32-12-19)11-21(22)25(23)34(16)20-5-7-24(31-13-20)27(2,3)15-28/h4-14H,1-3H3,(H,29,32) |
Clave InChI |
JDUUUKXVZOZLSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CN=C3C=CC(=CC3=C2N1C4=CN=C(C=C4)C(C)(C)C#N)C5=CN=C6C(=C5)C=CN6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Methyl-3-{[2-(propan-2-yl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B14089835.png)

![2-Butyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089852.png)



![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089878.png)
![7-Chloro-1-(3-ethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089887.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089888.png)

